4-bromo-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features both brominated aromatic rings and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: The reaction between 4-bromoaniline and pyridine-4-carboxaldehyde in the presence of an acid catalyst to form the imine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine moiety.
Coupling Reactions: The aromatic rings can undergo coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the pyridine ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Can be used in catalytic processes due to its ability to undergo various chemical transformations.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used in the design of probes for studying biological systems.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is largely dependent on its interactions with other molecules. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and π-π interactions, which are important in its biological activity and material properties .
Comparison with Similar Compounds
4-BROMO-2-METHYLPYRIDINE: Another brominated pyridine derivative used in organic synthesis.
4-(BROMOMETHYL)PYRIDINE: A simpler brominated pyridine compound with applications in organic synthesis.
Uniqueness: 4-BROMO-2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its combination of brominated aromatic rings and a pyridine moiety, which provides a versatile platform for various chemical transformations and applications in different fields of research .
Properties
Molecular Formula |
C20H13Br2N3O3 |
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Molecular Weight |
503.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H13Br2N3O3/c21-16-3-1-14(2-4-16)20(27)28-18-6-5-17(22)11-15(18)12-24-25-19(26)13-7-9-23-10-8-13/h1-12H,(H,25,26)/b24-12+ |
InChI Key |
SENLYUVTTVTUSP-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=NC=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=NC=C3)Br |
Origin of Product |
United States |
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